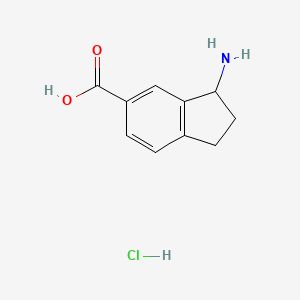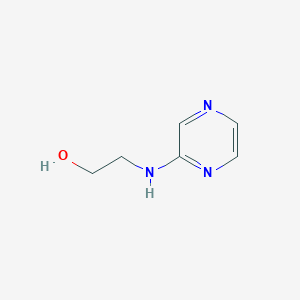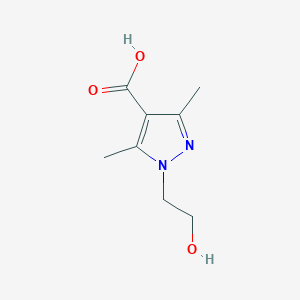![molecular formula C8H5F3O2S B2849129 (2E)-3-[2-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid CAS No. 1868833-66-2](/img/structure/B2849129.png)
(2E)-3-[2-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-3-[2-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid is a useful research compound. Its molecular formula is C8H5F3O2S and its molecular weight is 222.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Impact and Degradation
Developmental Toxicity of Perfluoroalkyl Acids Perfluoroalkyl acids, including compounds related to (2E)-3-[2-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid, have been studied for their developmental toxicity. These compounds, found in industrial and consumer products, exhibit widespread prevalence in humans. Research suggests avenues for further investigation into their developmental effects to support risk assessment of these chemicals (Lau, Butenhoff, & Rogers, 2004).
Microbial Degradation of Polyfluoroalkyl Chemicals The environmental biodegradability of polyfluoroalkyl chemicals, which may degrade to perfluoroalkyl acids, has been reviewed, emphasizing the need for understanding their degradation pathways and the formation of persistent degradation products (Liu & Mejia Avendaño, 2013).
Therapeutic Potentials
α-Lipoic Acid for Therapeutic Purposes α-Lipoic acid, an organosulfur compound, exhibits various therapeutic properties, including antioxidant potential. While not directly related to this compound, this study highlights the significance of sulfur-containing compounds in medical applications, suggesting potential areas for research into similar compounds (Salehi et al., 2019).
Analytical and Treatment Technologies
LC-MS/MS Study on Nitisinone Degradation An LC-MS/MS study focused on the degradation processes of nitisinone, a compound with a trifluoromethyl group similar to this compound. The study aimed to understand its stability and degradation pathways, offering insights into the environmental fate of such compounds (Barchańska et al., 2019).
Treatment Technologies for PFAS Compounds A critical review on treatment technologies for perfluoroalkyl substances, including PFOS and PFOA, provides insights into the challenges and potential methodologies for removing compounds with similar properties from the environment. This review can guide future research on the environmental management of this compound and related substances (Espana, Mallavarapu, & Naidu, 2015).
Properties
IUPAC Name |
(E)-3-[2-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2S/c9-8(10,11)7-5(3-4-14-7)1-2-6(12)13/h1-4H,(H,12,13)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQRDYCUDWPWSX-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C=CC(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1/C=C/C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
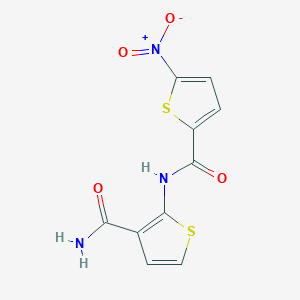
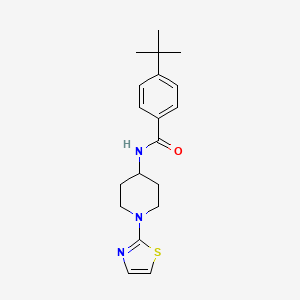
![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2849049.png)

![[1-(Bromomethyl)cyclopentyl]benzene](/img/structure/B2849052.png)
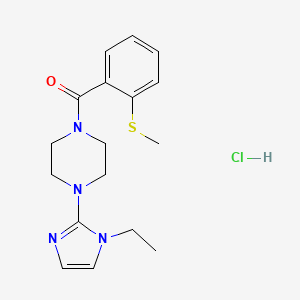


![methyl (2E)-3-amino-2-[(E)-pyridine-4-carbonyl]prop-2-enoate](/img/structure/B2849059.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2849061.png)
